2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine
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Overview
Description
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine is a complex organic compound characterized by its unique structure, which includes a long aliphatic chain with two double bonds and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aliphatic chain: The aliphatic chain with double bonds can be synthesized using oleic acid or linoleic acid as starting materials.
Imidazole ring formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia.
Coupling of the aliphatic chain and imidazole ring: The final step involves coupling the synthesized aliphatic chain with the imidazole ring through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols depending on the specific conditions and reagents used.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-8,11-Heptadecadienyl Formate: Similar aliphatic chain but with a formate ester group instead of an imidazole ring.
(Z)-8-Heptadecenyl Formate: Similar structure with a single double bond and a formate ester group.
Uniqueness
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine is unique due to the presence of both an imidazole ring and a long aliphatic chain with two double bonds. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
94278-95-2 |
---|---|
Molecular Formula |
C22H41N3 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h6-7,9-10H,2-5,8,11-21,23H2,1H3/b7-6-,10-9- |
InChI Key |
XKCWXPZAFDQUDK-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCN |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN |
Origin of Product |
United States |
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